5-Bromoisoquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 8th position on the isoquinoline ring. It is used as an intermediate in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 5-Bromoisoquinoline-8-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position. The resulting 5-bromoisoquinoline is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 8th position .
Chemical Reactions Analysis
5-Bromoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Scientific Research Applications
5-Bromoisoquinoline-8-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-8-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .
Comparison with Similar Compounds
5-Bromoisoquinoline-8-carbaldehyde can be compared with other similar compounds, such as:
5-Bromoisoquinoline: Lacks the aldehyde group at the 8th position, making it less reactive in certain condensation reactions.
8-Quinolinecarboxaldehyde: Lacks the bromine atom at the 5th position, affecting its reactivity in substitution reactions.
5-Bromo-8-nitroisoquinoline: Contains a nitro group instead of an aldehyde group, leading to different chemical and biological properties
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C10H6BrNO |
---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
5-bromoisoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H |
InChI Key |
GCNVQSHOIPAVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.